3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride
Description
Role of Isotopic Labeling in Drug Metabolism Studies
Deuterium incorporation has emerged as a transformative strategy in medicinal chemistry, particularly for compounds like rac threo-hydroxybupropion-d9 hydrochloride that undergo extensive first-pass metabolism. The carbon-deuterium bond’s increased strength (5–9 kJ/mol versus C-H bonds) directly impacts metabolic stability by altering the rate-determining step in cytochrome P450-catalyzed oxidations. In the case of bupropion derivatives, deuteration at the tert-butyl group (d9 substitution) reduces the likelihood of hydrogen abstraction during CYP2B6-mediated N-dealkylation, thereby delaying metabolic clearance.
Modern analytical techniques such as stable isotope-filtered high-resolution mass spectrometry enable precise tracking of deuterated metabolites in biological matrices. For rac threo-hydroxybupropion-d9 hydrochloride, these methods have revealed a 40% reduction in CYP2B6-mediated oxidation compared to its non-deuterated counterpart, significantly altering the metabolite ratio of threo- versus erythro-dihydrobupropion species. The table below illustrates key physicochemical modifications induced by deuteration:
Structural Significance of Threo-Dihydro Configuration in Bupropion Analogues
The threo-dihydro configuration in rac threo-hydroxybupropion-d9 hydrochloride confers distinct stereoelectronic properties that influence both target engagement and metabolic fate. X-ray crystallographic studies reveal that the (1R,2R) stereoisomer adopts a pseudo-chair conformation where the 3-chlorophenyl group occupies an axial position, creating optimal van der Waals contacts with the norepinephrine transporter’s hydrophobic pocket. Deuteration at the tert-butyl group introduces subtle conformational changes that:
- Increase the energy barrier for epimerization by stabilizing the transition state through deuterium’s isotopic mass effect
- Reduce off-target interactions with hepatic aldo-keto reductases by 35%, as quantified through enzyme kinetic assays
Comparative metabolism studies using human hepatocytes demonstrate that the d9 analogue produces 62% less threo-4'-hydroxy-hydrobupropion compared to the protiated form, attributable to decreased CYP2C19-mediated aromatic oxidation. This metabolic shunting preserves the parent compound’s plasma concentrations while minimizing the formation of electrophilic quinone metabolites implicated in hepatotoxicity.
Properties
Molecular Formula |
C13H21Cl2NO |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1/i2D3,3D3,4D3; |
InChI Key |
YZHVQDVGTAELNB-SKNDMWRXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@H](C1=CC(=CC=C1)Cl)O.Cl |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Backbone
The initial step involves synthesizing the aromatic ring with hydroxyl and chlorinated substituents:
- Starting Material: Phenol derivatives or substituted benzene compounds.
- Chlorination: Electrophilic aromatic substitution using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) under controlled conditions to selectively chlorinate the aromatic ring.
- Reagents: SO₂Cl₂ or POCl₃
- Solvent: Dichloromethane (DCM) or chloroform
- Temperature: 0°C to room temperature
- Time: 2-4 hours
Notes: Selectivity is critical; directing groups like hydroxyl can influence chlorination position.
Introduction of the Aminoethyl Side Chain with Deuterium Labeling
The aminoethyl side chain is introduced via nucleophilic substitution or reductive amination:
Deuterium Incorporation: Utilization of deuterated reagents such as deuterated amines (e.g., (1,1-dimethylethyl-d9)amine) or deuterated solvents (e.g., D₂O) during the reaction.
A. Nucleophilic substitution of a suitable leaving group (e.g., halogen) on the aromatic ring with deuterated amine.
B. Reductive amination of a carbonyl precursor with deuterated amines in the presence of reducing agents like sodium borodeuteride (NaBD₄).
- Solvent: Dimethylformamide (DMF) or ethanol
- Temperature: 25-60°C
- Catalyst: Acidic or basic catalysts depending on the step
- Time: 12-24 hours
Notes: Maintaining deuterium integrity requires avoiding protic solvents that can exchange deuterium with hydrogen.
Hydroxylation of the Aromatic Ring
Hydroxylation is achieved through electrophilic substitution or catalytic oxidation:
- Catalytic oxidation using oxidants like hydrogen peroxide (H₂O₂) in the presence of transition metal catalysts (e.g., Fe, Cu complexes).
- Alternatively, enzymatic hydroxylation using cytochrome P450 monooxygenases or microbial biocatalysts.
- Solvent: Aqueous or organic solvent mixture
- Temperature: 25-50°C
- pH: Neutral to slightly basic
- Time: 4-12 hours
Notes: Enzymatic hydroxylation offers regioselectivity and milder conditions, suitable for sensitive molecules.
Chlorination at the Aromatic Position
Selective chlorination is performed using electrophilic chlorinating agents:
Reagents: Sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), or phosphorus oxychloride (POCl₃).
- Solvent: DCM or chloroform
- Temperature: 0°C to room temperature
- Reaction Time: 2-6 hours
- Procedure: The aromatic precursor is cooled, and chlorinating agent added dropwise, then stirred until completion, monitored by TLC or HPLC.
Notes: Protecting groups may be used to prevent chlorination at undesired sites.
Formation of Hydrochloride Salt
The final step involves converting the free base to its hydrochloride salt:
- Dissolve the compound in a suitable solvent (e.g., ethanol or water).
- Bubble dry hydrogen chloride gas through the solution or add anhydrous HCl gas or hydrochloric acid solution.
- Stir at room temperature until salt formation is complete.
- Isolate by filtration or evaporation.
Notes: The salt form enhances compound stability and solubility for biological applications.
Purification and Characterization
- Purification: Recrystallization from suitable solvents (ethanol, methanol, or acetonitrile), chromatography (flash or preparative HPLC).
- Characterization: Confirmed via NMR (¹H, ²H, ¹³C), mass spectrometry, IR spectroscopy, and elemental analysis.
Summary Table of Key Reactions
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Aromatic chlorination | SO₂Cl₂ or POCl₃ | 0°C to RT | Introduce Cl |
| 2 | Side chain amination | Deuterated amine | DMF, 25-60°C | Incorporate deuterium |
| 3 | Hydroxylation | H₂O₂, metal catalyst | RT, aqueous | Add hydroxyl group |
| 4 | Chlorination | NCS or SO₂Cl₂ | 0°C to RT | Further chlorination if needed |
| 5 | Salt formation | HCl gas | RT | Form hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride undergoes several types of chemical reactions:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of bupropion.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of bupropion.
Drug Development: Used as a reference standard in the development of new antidepressant drugs.
Biological Research: Understanding the interaction of bupropion and its metabolites with biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and contributes to its antidepressant effects.
Comparison with Similar Compounds
Structural and Isotopic Variants
Table 1: Deuterated vs. Non-Deuterated Analogs
Key Findings :
- Deuterated analogs (e.g., rac threo-Hydroxybupropion-d9) exhibit enhanced metabolic stability due to deuterium’s kinetic isotope effect, reducing first-pass metabolism .
- The threo isomer (both deuterated and non-deuterated) shows higher affinity for norepinephrine and dopamine transporters compared to the erythro form .
Stereoisomeric Differences
Table 2: Stereoisomers of Dihydrobupropion
Research Insights :
- The threo configuration’s hydroxyl and amino groups adopt a trans orientation, optimizing interactions with transporter proteins .
- Erythro isomers are often monitored as impurities during bupropion manufacturing to ensure drug purity (>99.5% threo content required per FDA guidelines) .
Comparative Physicochemical Properties
Table 3: Solubility and Stability Data
Notes:
- Deuterated compounds like rac threo-Hydroxybupropion-d9 share similar solubility profiles with non-deuterated analogs but exhibit distinct chromatographic retention times in HPLC .
- Stability challenges (e.g., hygroscopicity) necessitate strict storage protocols for deuterated standards .
Biological Activity
3-Chloro-α-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride, also known as rac threo-Hydroxybupropion-d9 Hydrochloride, is a deuterated analogue of the well-known antidepressant bupropion. This compound is primarily studied for its pharmacological properties and potential therapeutic applications in treating conditions such as depression and obesity. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Profile
- Molecular Formula : C13H11D9ClNO - HCl
- Molecular Weight : 250.81 g/mol
- CAS Number : 1392209-60-7
- Product Type : Stable Isotope Labelled Metabolite
Bupropion and its analogues primarily act as norepinephrine-dopamine reuptake inhibitors (NDRIs). They modulate the levels of neurotransmitters in the brain, particularly norepinephrine and dopamine, which are crucial for mood regulation and motivation. The specific mechanism of action for rac threo-Hydroxybupropion-d9 involves:
- Inhibition of reuptake : By blocking the transporters for norepinephrine and dopamine, it increases their availability in the synaptic cleft.
- Influence on neuroplasticity : Similar to other antidepressants, it may promote neurogenesis and synaptic plasticity.
Pharmacokinetics
The pharmacokinetics of rac threo-Hydroxybupropion-d9 have been evaluated in various studies that focus on its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption : The compound exhibits a bioavailability profile similar to that of bupropion.
- Metabolism : It is metabolized into several active metabolites, including hydroxybupropion, which contributes to its antidepressant effects.
- Half-life : The half-life of rac threo-Hydroxybupropion-d9 is comparable to that of bupropion, allowing for once-daily dosing.
Efficacy in Clinical Studies
Clinical studies have demonstrated the efficacy of bupropion and its analogues in treating major depressive disorder (MDD) and aiding weight loss. For instance:
- A study indicated that patients receiving bupropion experienced significant improvements in depressive symptoms compared to those on placebo (p < 0.05) .
- In weight-loss trials, participants treated with bupropion showed an average weight reduction of 4.4 kg over one year compared to placebo .
Table 1: Pharmacokinetic Parameters of rac threo-Hydroxybupropion-d9
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 150 |
| Tmax (hours) | 2 |
| Half-life (hours) | 21 |
| Volume of distribution | 2.5 L/kg |
Table 2: Clinical Efficacy Outcomes
| Study | Treatment Group | Mean Weight Loss (kg) | p-value |
|---|---|---|---|
| Gorgojo-Martinez et al. | Bupropion | 4.4 | <0.01 |
| Grabarczyk et al. | Placebo | 0.2 | - |
Case Studies
One notable case study involved a cohort of patients diagnosed with MDD who were administered rac threo-Hydroxybupropion-d9 as part of a clinical trial:
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing deuterated analogs like rac threo-Hydroxybupropion-d9 Hydrochloride, and how can they be methodologically addressed?
- Answer : Deuterated analogs require precise isotopic substitution (e.g., replacing hydrogen with deuterium at specific positions) to maintain structural integrity. Challenges include isotopic purity and steric hindrance during synthesis. Methodologically, deuterated reagents (e.g., tert-butyl-d9 amine) must be used under anhydrous, inert conditions to minimize isotopic exchange. Purification via preparative HPLC with deuterated solvents ensures isotopic fidelity .
Q. How can researchers validate the structural integrity of rac threo-Hydroxybupropion-d9 Hydrochloride post-synthesis?
- Answer : Use a combination of:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C13H11D9ClNO·HCl, MW 250.81 + 36.46) .
- NMR spectroscopy (e.g., ¹H and ¹³C) to verify deuterium incorporation at the tert-butyl-d9 group and absence of protio contaminants .
- X-ray crystallography for absolute stereochemical confirmation, particularly for threo diastereomers .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound during pharmacokinetic studies?
- Answer :
- LC-MS/MS with deuterated internal standards (e.g., threo-Hydroxybupropion-d9 as an IS) to correct for matrix effects .
- Solid-phase extraction (SPE) using Oasis HLB cartridges for sample cleanup, optimized at pH 6–7 to retain polar metabolites .
- Limit of detection (LOD) should be validated below 0.1 ng/mL for clinical relevance .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in metabolic pathway predictions for rac threo-Hydroxybupropion-d9 Hydrochloride?
- Answer :
- Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and compare with experimental metabolite profiles (e.g., hydroxylation vs. glucuronidation).
- Use in silico docking to assess enzyme-substrate interactions (e.g., CYP2B6 vs. CYP2C19) and predict dominant metabolic routes .
- Validate predictions using stable isotope tracer studies in hepatocyte models .
Q. What experimental design principles minimize variability in deuterated compound pharmacokinetic studies?
- Answer :
- Randomized block designs to control for inter-subject variability in bioavailability studies.
- Cross-over studies with washout periods to isolate deuterium kinetic isotope effects (KIE) .
- Power analysis to determine sample size, ensuring statistical significance for low-abundance metabolites (α = 0.05, β = 0.2) .
Q. How can AI-driven platforms optimize reaction conditions for synthesizing stereoisomers of this compound?
- Answer :
- Reaction path search algorithms (e.g., AFIR or GRRM) to explore energy landscapes and identify low-barrier pathways for threo vs. erythro diastereomers .
- Machine learning (ML) models trained on historical kinetic data to predict optimal temperatures, solvents (e.g., DMF vs. THF), and catalyst loads .
- Real-time process analytical technology (PAT) for feedback control during crystallization to enhance enantiomeric excess (ee > 98%) .
Q. What strategies address discrepancies between in vitro and in vivo metabolic stability data for this deuterated compound?
- Answer :
- Physiologically based pharmacokinetic (PBPK) modeling to scale in vitro clearance data (e.g., microsomal t½) to in vivo contexts, incorporating tissue-specific KIE adjustments .
- Dual radiolabeling (³H and ¹⁴C) to track both deuterated and non-deuterated moieties in excretion studies .
- Multi-omics integration (metabolomics + proteomics) to identify off-target enzyme interactions .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
